molecular formula C6H12O6 B10783083 D-Psicose CAS No. 23140-52-5

D-Psicose

Cat. No.: B10783083
CAS No.: 23140-52-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-JDJSBBGDSA-N
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Description

D-Psicose, also known as D-allulose, is a rare monosaccharide that is a C-3 epimer of D-fructose. It is naturally found in small quantities in certain fruits and foods. This compound has gained significant attention due to its low-calorie content and potential health benefits, making it an attractive alternative to traditional sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Psicose can be synthesized through the enzymatic isomerization of D-fructose using this compound 3-epimerase. This enzyme catalyzes the conversion of D-fructose to this compound under optimal conditions, typically at a pH of 7.5 and a temperature of 55°C with the addition of manganese ions as a cofactor .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant this compound 3-epimerase expressed in microorganisms such as Escherichia coli. The process includes the fermentation of these engineered microorganisms, followed by purification steps to obtain high-purity this compound . Another method involves the use of isomerase or enzyme combinations derived from various bacteria, which offer good yield and stability .

Chemical Reactions Analysis

Types of Reactions: D-Psicose undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form sugar alcohols.

    Substitution: Various substitution reactions can occur, especially in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Acidic or basic catalysts are often employed depending on the desired substitution.

Major Products:

    Oxidation: Produces this compound acids.

    Reduction: Produces this compound alcohols.

    Substitution: Produces various substituted derivatives of this compound.

Scientific Research Applications

D-Psicose has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-Tagatose: Another rare sugar with similar low-calorie properties.

    D-Allose: Known for its potential health benefits and low-calorie content.

    Xylitol: A sugar alcohol used as a low-calorie sweetener.

Uniqueness of D-Psicose: this compound is unique due to its specific inhibition of hepatic lipogenic enzymes and its ability to reduce blood glucose levels without being metabolized for energy . Unlike other similar compounds, this compound is poorly absorbed in the digestive tract, leading to minimal caloric contribution .

Properties

CAS No.

23140-52-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-JDJSBBGDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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